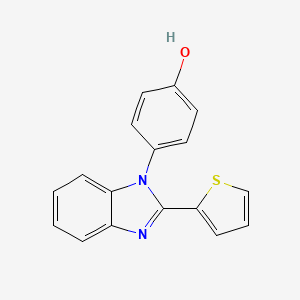![molecular formula C16H28N2O2 B12599063 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- CAS No. 649767-95-3](/img/structure/B12599063.png)
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- is an organic compound with a complex structure It is a derivative of benzenediol, where two amino groups are substituted at the 4 and 6 positions with 2,2-dimethylpropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- typically involves the reaction of 1,3-benzenediol with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired substitution at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
化学反応の分析
Types of Reactions
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroxy derivatives.
科学的研究の応用
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)-: Similar structure but different substitution pattern.
1,3-Dihydroxybenzene (Resorcinol): Lacks the amino groups and 2,2-dimethylpropyl substitutions.
1,4-Dihydroxybenzene (Hydroquinone): Different substitution pattern and lacks amino groups.
Uniqueness
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- is unique due to the specific substitution pattern and the presence of both hydroxyl and amino groups. This combination of functional groups gives it distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
649767-95-3 |
|---|---|
分子式 |
C16H28N2O2 |
分子量 |
280.41 g/mol |
IUPAC名 |
4,6-bis(2,2-dimethylpropylamino)benzene-1,3-diol |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)9-17-11-7-12(14(20)8-13(11)19)18-10-16(4,5)6/h7-8,17-20H,9-10H2,1-6H3 |
InChIキー |
AYFVSFVOCPBWFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CNC1=CC(=C(C=C1O)O)NCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


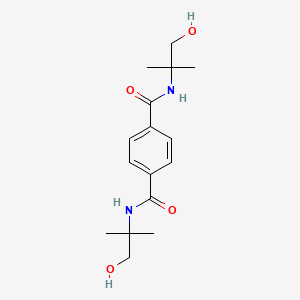
![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
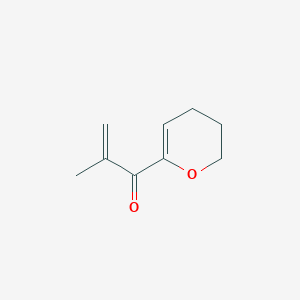
![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)

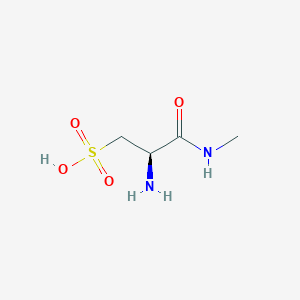
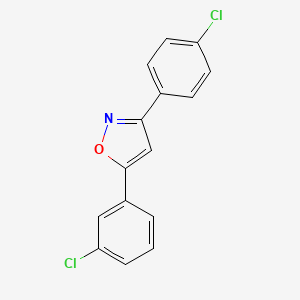
![[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol](/img/structure/B12599052.png)

![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
